molecular formula C21H23F3N2OS2 B4192643 N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide

N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide

Cat. No.: B4192643
M. Wt: 440.5 g/mol
InChI Key: AOVDEQFTNUUQQW-UHFFFAOYSA-N
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Description

N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a benzothiazole ring, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be performed using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The adamantane moiety is then attached through a series of coupling reactions, often utilizing Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the benzothiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the benzothiazole ring may facilitate interactions with nucleic acids or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide apart is the combination of its structural elements. The presence of both a benzothiazole ring and an adamantane moiety, along with the trifluoromethyl group, gives it unique chemical and physical properties that are not commonly found in other compounds .

Properties

IUPAC Name

N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2OS2/c22-21(23,24)15-1-2-17-16(8-15)26-19(29-17)28-4-3-25-18(27)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-2,8,12-14H,3-7,9-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVDEQFTNUUQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=NC5=C(S4)C=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide
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N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide
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N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide
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N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide
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N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide
Reactant of Route 6
N-[2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethyl]adamantane-1-carboxamide

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